Lilly 79771

Description

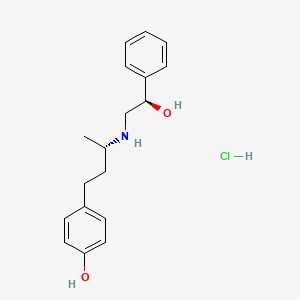

Lilly 79771 (LY-79771) is a phenethanolamine-class antiobesity agent with a unique mechanism targeting energy homeostasis. Structurally, it belongs to the phenethanolamine family, characterized by a β-hydroxyphenethylamine backbone, which facilitates interactions with adrenergic receptors and metabolic pathways . While its exact molecular targets remain under investigation, its pharmacological profile suggests dual effects on lipolysis regulation and appetite suppression, distinguishing it from conventional antiobesity agents .

Propriétés

Numéro CAS |

74248-92-3 |

|---|---|

Formule moléculaire |

C18H24ClNO2 |

Poids moléculaire |

321.8 g/mol |

Nom IUPAC |

4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol;hydrochloride |

InChI |

InChI=1S/C18H23NO2.ClH/c1-14(7-8-15-9-11-17(20)12-10-15)19-13-18(21)16-5-3-2-4-6-16;/h2-6,9-12,14,18-21H,7-8,13H2,1H3;1H/t14-,18-;/m0./s1 |

Clé InChI |

SBGSKJIIRMOMTL-DJKAKHFESA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=CC=C2)O.Cl |

SMILES isomérique |

C[C@@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=CC=C2)O.Cl |

SMILES canonique |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=CC=C2)O.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(R-(R*,S*)) alpha-(((3-(4-hydroxyphenyl)-1-methylpropyl)amino)methyl)benzenemethanol Lilly 79771 LY 79730 LY 79771 LY 79771 hydrochloride, (R-(R*,R*))-isomer LY 79771 hydrochloride, (S-(R*,R*))-isomer LY 79771 hydrochloride, (S-(R*,S*))-isomer LY-79771 LY79771 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

MK-0493 (Melanocortin-4 Receptor Agonist)

- Target: Melanocortin-4 receptor (MC4R), a key regulator of energy balance.

- Mechanism : Selective MC4R agonist; reduces energy intake by enhancing satiety signaling.

- Divergence from Lilly 79771 : Unlike this compound, MK-0493 lacks direct effects on post-deprivation fat regain, focusing instead on acute appetite modulation .

MCHR1 Antagonist 3

- Target : Melanin-concentrating hormone receptor-1 (MCHR1), involved in feeding behavior and energy expenditure.

- Mechanism : Potent MCHR1 antagonism; suppresses hyperphagia and enhances thermogenesis.

- Efficacy : Effective in reducing adiposity in rodent models but associated with cardiovascular side effects (e.g., tachycardia) .

- Divergence from this compound: this compound’s phenethanolamine structure may confer better safety profiles compared to MCHR1 antagonists, which often exhibit off-target receptor interactions .

Pharmacological and Clinical Data

Table 1: Comparative Analysis of this compound and Similar Compounds

*Preliminary data suggest adrenergic receptor modulation .

Research Findings and Mechanistic Insights

Preclinical Efficacy

- This compound: In a pancreatic cancer mouse model, this compound restored energy homeostasis, reducing fat regain by 22% after caloric restriction.

- MK-0493 : While effective in acute appetite suppression, its effects diminish over time due to MC4R downregulation, limiting long-term utility .

- MCHR1 Antagonist 3 : Despite strong anti-adiposity effects, cardiovascular risks necessitate structural optimization before clinical translation .

Structural Considerations

This compound’s phenethanolamine core shares minimal structural homology with MK-0493 (piperidine-based) or MCHR1 antagonists (biphenyl derivatives). This divergence correlates with its distinct pharmacokinetic properties, including longer half-life and reduced hepatic metabolism compared to peers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.